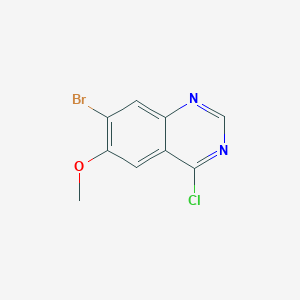

7-Bromo-4-chloro-6-methoxyquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-6-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPQKIIRMGDHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256955-34-6 | |

| Record name | 7-bromo-4-chloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 7 Bromo 4 Chloro 6 Methoxyquinazoline Analogues

Conformational and Electronic Influences of Halogen Substituents on Biological Potency

The halogens at the C4 and C7 positions of the quinazoline (B50416) ring, chlorine and bromine respectively, play a pivotal role in modulating the biological potency of the scaffold. Their influence stems from a combination of electronic and, to a lesser extent, conformational effects.

Computational studies on similar 4-anilinoquinazoline (B1210976) inhibitors reveal that halogen substitution does not typically induce significant changes in the three-dimensional conformation of the molecule. mdpi.com Instead, the primary impact is on the electronic properties. mdpi.com Halogens are highly electronegative and act as electron-withdrawing groups, which can alter the electron density distribution across the quinazoline ring system. This modification of the molecular electrostatic potential is critical for how the molecule interacts with its biological target.

Specifically, the introduction of chlorine and bromine can lead to a significant increase in the molecule's dipole moment. mdpi.com This enhanced dipole moment can strengthen interactions within the binding site of a target protein, such as a kinase. For instance, studies on halogen-substituted tyrosine kinase inhibitors (TKIs) have shown that chloro- and bromo-substituted analogues exhibit significantly higher dipole moments compared to their non-halogenated counterparts, a property that correlates with increased inhibitory potency. mdpi.com

Furthermore, halogens can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) like a carbonyl oxygen or a nitrogen atom in the protein's backbone. rsc.org The strength of this bond is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electronic environment. Electron-withdrawing groups on the scaffold enhance the positive electrostatic potential on the halogen atom, thereby strengthening the halogen bond. rsc.org The presence of both bromine at C7 and chlorine at C4 can thus create specific, directional interactions that are crucial for anchoring the ligand in the active site and achieving high affinity.

| Substituent Effect | Influence on Molecular Properties | Consequence for Biological Potency |

| Electronic Withdrawal | Alters electron density of the quinazoline ring; increases molecular dipole moment. mdpi.com | Modulates the strength of interactions with target residues, often enhancing binding affinity. |

| Halogen Bonding | Enables specific, directional noncovalent interactions with nucleophilic pockets in the target protein. rsc.org | Increases ligand-target binding stability and affinity. |

| Conformational Impact | Minimal changes to the overall 3D structure of the quinazoline core. mdpi.com | Potency is primarily dictated by electronic effects rather than major structural rearrangements. |

Stereoelectronic Contribution of the Methoxy (B1213986) Group to Biological Activity

The methoxy (-OCH₃) group at the C6 position is a common feature in many potent quinazoline-based inhibitors, and its contribution to biological activity is multifaceted, involving both steric and electronic factors.

Electronically, the methoxy group is a strong electron-donating group through resonance, while being weakly electron-withdrawing through induction. The net effect is an increase in electron density in the quinazoline ring, particularly at the ortho and para positions. This electronic modulation can influence the reactivity of the scaffold and the pKa of the quinazoline nitrogen atoms, which can be critical for forming hydrogen bonds with the target protein. For example, in many kinase inhibitors, a key hydrogen bond forms between the N1 atom of the quinazoline and a backbone NH group in the hinge region of the kinase. The electron-donating nature of the C6-methoxy group can increase the basicity of N1, strengthening this crucial interaction.

From a steric perspective, the methoxy group is relatively small but provides bulk that can be vital for optimal fitting within a binding pocket. It can engage in favorable van der Waals interactions and influence the orientation of the entire molecule. The orientation of the methyl group relative to the quinazoline plane can also be important. Research on quinazolinone derivatives has shown that the presence of a methoxy group can be critical for cytotoxic activity; for instance, the demethylation of a methoxy derivative to its corresponding hydroxy analog has been shown to significantly reduce antiproliferative activity, underscoring the specific contribution of the methyl ether. mdpi.com

Positional Dependency of Substituents on Quinazoline Bioactivity Profiles

The biological activity of a substituted quinazoline is not merely a sum of its parts; it is highly dependent on the specific positions of the substituents on the heterocyclic core. The arrangement of the bromo, chloro, and methoxy groups in 7-Bromo-4-chloro-6-methoxyquinazoline is a prime example of this positional dependency.

The quinazoline ring itself has a non-uniform distribution of electron density and reactivity. Electrophilic substitution, for instance, is predicted to occur preferentially at positions 8 and 6. nih.gov This inherent electronic character means that a substituent's effect will vary significantly depending on its location.

Position 4: Substitution at the C4 position is common in kinase inhibitors, often involving an amino linkage to an external phenyl ring (anilinoquinazolines). nih.gov The chlorine at C4 in the parent compound is a reactive site, often serving as a leaving group for the introduction of various amine-containing side chains during synthesis. Its electronegativity directly impacts the hinge-binding region interactions.

Position 6: As discussed, this position is frequently substituted with small, electron-donating groups like a methoxy group. This placement is ideal for modulating the electronic properties of the N1 atom, which is crucial for hinge binding in kinases. nih.gov

Position 7: This position often extends into the solvent-exposed region of an active site. Placing a halogen like bromine here can enhance potency through interactions with the target or by favorably influencing the molecule's pharmacokinetic properties, such as membrane permeability. researchgate.net

Structure-activity relationship studies consistently demonstrate that moving a substituent to a different position can drastically alter the bioactivity profile. For example, literature reviews have highlighted that the presence of a halogen atom specifically at positions 6 and 8 can be important for improving the antimicrobial activities of certain quinazolinones. nih.gov The specific 6,7-disubstitution pattern is a well-established motif in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, where the substituents occupy a key region of the ATP-binding site.

| Position | Typical Substituent Role | Impact on Bioactivity |

| C4 | Often a reactive site (e.g., chloro group) or linkage point for side chains. nih.gov | Directly influences interactions with the hinge region of kinases; crucial for anchoring the molecule. |

| C6 | Commonly bears small, electron-donating groups (e.g., methoxy). nih.gov | Modulates the basicity of N1, strengthening key hydrogen bonds. Influences solubility and metabolic stability. |

| C7 | Frequently substituted to interact with the solvent-exposed region of the binding pocket. researchgate.net | Can form additional binding interactions (e.g., halogen bonds) and optimize pharmacokinetic properties. |

Rational Design Principles for Optimized Quinazoline Scaffolds in Target Engagement

The detailed SAR knowledge gleaned from analogues of this compound provides a foundation for the rational design of new, optimized inhibitors. The goal is to retain favorable interactions while improving potency, selectivity, and drug-like properties.

One key principle is scaffold hopping and decoration . The 6-methoxy, 7-bromo quinazoline core can be retained as a validated "warhead" that provides the primary anchoring interactions, while modifications are made elsewhere. For example, the chloro group at C4 is often used as a synthetic handle to introduce a variety of side chains designed to probe deeper pockets of the active site or to target unique features of a specific enzyme, thereby increasing selectivity. rsc.org

Structure-based design utilizes high-resolution crystal structures of the target protein in complex with a quinazoline inhibitor. This allows designers to visualize how each substituent interacts with the protein. For instance, if the 7-bromo substituent is near a hydrophobic pocket, designers might explore replacing it with a larger lipophilic group to enhance van der Waals interactions. Conversely, if it is near a hydrogen bond donor, a different functional group might be introduced.

Another principle involves the optimization of electronic and steric properties . Based on the understanding that the 6-methoxy group's electron-donating character is beneficial, designers can explore other bioisosteric groups that mimic this property while potentially improving metabolic stability or other characteristics. mdpi.com Similarly, the halogen at C7 can be varied (e.g., Cl, I) to fine-tune the strength of halogen bonds or to modulate lipophilicity. mdpi.com

The ultimate aim of rational design is to create a molecule with a multi-point binding profile that maximizes affinity and selectivity for the intended target. This involves a synergistic combination of:

A core scaffold (e.g., quinazoline) that provides essential hydrogen bonding.

Electron-donating groups (e.g., 6-methoxy) to enhance core interactions.

Strategically placed halogens (e.g., 7-bromo) for specific halogen bonding and hydrophobic interactions.

A variable side chain (often at C4) tailored for a specific sub-pocket of the target to confer selectivity and additional potency. nih.govresearchgate.net

By applying these principles, medicinal chemists can systematically evolve the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and safety profiles.

Mechanistic Elucidation of Biological Activities Exhibited by Quinazoline Derivatives

Inhibition Mechanisms of Key Protein Kinases

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinazoline (B50416) derivatives have emerged as potent kinase inhibitors, and 7-Bromo-4-chloro-6-methoxyquinazoline is implicated in the modulation of several important kinase families.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and differentiation. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are frequently observed in various cancers.

This compound has been identified as an inhibitor of EGFR. While detailed mechanistic studies on this specific compound are limited, the quinazoline core is a well-established pharmacophore for EGFR inhibition. Generally, quinazoline-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades. The specific substitutions on the quinazoline ring, such as the bromo, chloro, and methoxy (B1213986) groups in this compound, are crucial for modulating the binding affinity and selectivity towards the EGFR kinase domain.

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Tyrosine Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to cut off the blood supply to tumors.

Although specific inhibitory data for this compound against VEGFR-2 is not extensively documented in publicly available research, the broader class of quinazoline derivatives has demonstrated significant anti-VEGFR-2 activity. The mechanism of inhibition is typically ATP-competitive, similar to EGFR inhibition. The quinazoline scaffold fits into the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent signaling events that lead to endothelial cell proliferation and migration.

Other Kinase Targets (e.g., CLK Kinases, NEK4)

Beyond the well-studied EGFR and VEGFR families, quinazoline derivatives have shown inhibitory activity against a range of other kinases, highlighting their potential as multi-targeted agents. Among these are the CDC-like kinases (CLKs) and NIMA-related kinase 4 (NEK4).

CLKs are dual-specificity kinases involved in the regulation of pre-mRNA splicing, a fundamental process for gene expression. Dysregulation of splicing is increasingly recognized as a contributor to cancer development. NEK4 is involved in the regulation of the centrosome and microtubule dynamics, which are critical for cell division. While direct evidence for the inhibition of CLK kinases and NEK4 by this compound is yet to be established, the structural features of this compound are consistent with those of other quinazoline-based inhibitors that have shown activity against these or related kinases. The exploration of its inhibitory profile against a broader panel of kinases remains an active area of research.

Modulation of Intracellular Signaling Pathways

The biological effects of this compound extend beyond direct kinase inhibition and involve the modulation of complex intracellular signaling networks implicated in both cancer and neurodegenerative diseases.

β-Amyloid Aggregation and Tau Protein Modulation

Alzheimer's disease, the most common form of dementia, is characterized by the extracellular deposition of β-amyloid plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles.

There is growing interest in the potential of quinazoline derivatives to interfere with these pathological processes. While specific studies on this compound in this context are not yet available, related compounds are being investigated for their ability to inhibit the aggregation of β-amyloid peptides and to modulate tau phosphorylation, potentially through the inhibition of kinases such as GSK-3β, which is involved in tau hyperphosphorylation. The therapeutic potential of this compound in neurodegenerative disorders is an emerging field of investigation.

Wnt/β-Catenin Signaling Pathway Disruption

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in several cancers, particularly colorectal cancer.

The potential for this compound to disrupt the Wnt/β-catenin signaling pathway represents a promising avenue for anticancer research. While direct evidence is pending, other quinazoline-based molecules have been shown to interfere with this pathway at various levels, including the inhibition of kinases that regulate the stability of β-catenin, the central effector of the pathway. By promoting the degradation of β-catenin or preventing its nuclear translocation, these compounds can downregulate the expression of Wnt target genes that drive cell proliferation.

Cholinesterase Inhibition

Quinazoline derivatives have emerged as a promising class of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov The core mechanism of these inhibitors lies in their ability to block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.

While direct studies on this compound are not extensively available, the structure-activity relationship (SAR) studies of analogous quinazoline derivatives provide significant insights into its potential inhibitory mechanism. The nature and position of substituents on the quinazoline scaffold have a marked influence on the inhibitory potency and selectivity towards AChE and BuChE. nih.gov For instance, the presence of halogen atoms like bromine and chlorine, as well as methoxy groups, can significantly modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the active sites of cholinesterases.

Research on various 2,4-disubstituted quinazoline derivatives has demonstrated that these compounds can exhibit dual inhibition of both AChE and BuChE. bohrium.com The inhibitory concentrations (IC50) for these derivatives often fall within the micromolar range. documentsdelivered.com For example, certain C2 alkylamino derivatives of quinazoline have shown potent dual cholinesterase inhibition. bohrium.com

Interactive Data Table: Cholinesterase Inhibition by Quinazoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | AChE | 2.1 |

| Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | BuChE | 8.3 |

| Compound 6f | eqBuChE | 0.52 |

| Compound 6h | eqBuChE | 6.74 |

| Compound 6j | eqBuChE | 3.65 |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18) | EeAChE | 1.93 |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (18) | EqBuChE | 1.64 |

The data clearly indicates that substitutions on the quinazoline ring system are critical for potent cholinesterase inhibition. The presence of a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position of this compound suggests a molecule with significant potential for cholinesterase inhibition, warranting further empirical investigation.

Molecular Basis of Ligand-Target Recognition and Interaction

The interaction between a ligand and its biological target is a complex process governed by various non-covalent forces. frontiersin.org Understanding the molecular basis of this recognition is fundamental for the rational design of more potent and selective inhibitors. Molecular docking and simulation studies on quinazoline derivatives have provided valuable insights into their binding modes with cholinesterases. bohrium.comnih.gov

The active site of AChE is located at the bottom of a deep and narrow gorge, which is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Quinazoline derivatives can interact with key amino acid residues in both of these sites. The quinazoline scaffold itself often engages in hydrophobic interactions with residues such as Alaβ250, Leuβ248, and Valα181. nih.gov

For this compound, the substituents are expected to play a crucial role in its binding orientation and affinity. The methoxy group at the 6-position could form hydrogen bonds with amino acid residues in the active site, a common interaction for methoxy-substituted inhibitors. mdpi.com The halogen atoms, bromine and chlorine, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity. Furthermore, these bulky halogen atoms can also contribute to hydrophobic interactions within the binding pocket.

Molecular docking studies of similar compounds have shown that the quinazoline ring can establish π-π stacking interactions with aromatic residues like tryptophan (Trp82) in the active site of BuChE. mdpi.com The specific positioning of the bromo and chloro substituents on the this compound molecule would dictate its precise interactions. For example, the 4-position aniline (B41778) substituent of some quinazoline derivatives interacts with residues like Val848 and Cys919 in VEGFR-2, and similar interactions can be anticipated with cholinesterases. nih.gov

Detailed molecular modeling studies would be necessary to fully elucidate the specific binding mode of this compound with AChE and BuChE. Such studies would involve predicting the binding pose and calculating the binding free energy, which would provide a quantitative measure of the ligand's affinity for the enzyme. nih.gov These computational approaches, combined with experimental validation, are essential for understanding the intricate molecular interactions that underpin the biological activity of this compound. frontiersin.org

Applications of 7 Bromo 4 Chloro 6 Methoxyquinazoline As a Chemical Intermediate

Precursor in the Synthesis of Functionalized Quinazoline (B50416) Compounds

The chemical architecture of 7-Bromo-4-chloro-6-methoxyquinazoline, featuring a reactive chloro group at the 4-position and a bromo substituent at the 7-position, makes it an ideal starting material for the construction of more complex quinazoline-based molecules. The chlorine atom is susceptible to nucleophilic substitution, providing a straightforward entry point for the introduction of various side chains, while the bromine atom can participate in a range of cross-coupling reactions to build molecular complexity.

Role in the Synthesis of Pharmaceutically Relevant Quinazoline Derivatives

The utility of this compound as a key building block is exemplified in its application in the synthesis of inhibitors for critical cellular signaling pathways, which are often dysregulated in diseases such as cancer.

Notably, this compound has been identified as an intermediate in the preparation of benzoxazepine derivatives that are designed as inhibitors of the PI3K/mTOR pathway. google.com The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are key components of a signaling cascade that regulates cell growth, proliferation, and survival. The synthesis of these potential therapeutics leverages the reactivity of the 4-chloro group on the quinazoline ring, allowing for its displacement by a nucleophile to connect the quinazoline core to the benzoxazepine moiety.

Furthermore, this compound is implicated in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. google.com EGFR is another crucial target in oncology, and quinazoline-based structures are a well-established class of EGFR inhibitors. The versatility of the 7-bromo and 4-chloro positions allows for the systematic modification of the quinazoline scaffold to optimize binding affinity and selectivity for the EGFR active site.

| Intermediate | Target Class | Relevant Biological Pathway |

| This compound | Benzoxazepine Derivatives | PI3K/mTOR Signaling |

| This compound | Quinazoline Derivatives | EGFR Signaling |

Scaffold for Further Synthetic Elaboration in Medicinal Chemistry Research

Beyond its role as a direct precursor to specific target molecules, this compound serves as a versatile scaffold for broader medicinal chemistry research and drug discovery efforts. The distinct reactivity of its two halogen substituents allows for a stepwise and controlled functionalization, enabling the creation of diverse libraries of novel compounds for biological screening.

The 4-chloro group is typically the more reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages. This initial modification can be followed by a subsequent reaction at the 7-bromo position, often a palladium-catalyzed cross-coupling reaction such as a Suzuki, Heck, or Sonogashira reaction. This orthogonal reactivity provides chemists with a powerful tool to explore the structure-activity relationships of quinazoline derivatives in a systematic manner. By varying the substituents at both the 4- and 7-positions, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.

| Position | Typical Reaction | Purpose in Synthetic Elaboration |

| 4-Chloro | Nucleophilic Aromatic Substitution | Introduction of diverse side chains (e.g., amines, ethers) to modulate biological activity and physical properties. |

| 7-Bromo | Palladium-Catalyzed Cross-Coupling | Building molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds, allowing for exploration of new chemical space. |

Advanced Spectroscopic and Structural Characterization of Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

For 7-Bromo-4-chloro-6-methoxyquinazoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two singlets corresponding to the protons at the C5 and C8 positions of the quinazoline (B50416) ring. The proton at C5 would appear as a singlet due to the absence of adjacent protons. Similarly, the proton at C8 would also be a singlet. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.50 - 7.80 | Singlet |

| H-8 | 8.00 - 8.30 | Singlet |

| -OCH₃ | 3.90 - 4.10 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-4 | 158 - 163 |

| C-4a | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

| C-7 | 115 - 120 |

| C-8 | 130 - 135 |

| C-8a | 148 - 152 |

| -OCH₃ | 55 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight and provide structural information through analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks being prominent.

The fragmentation of quinazoline derivatives is often initiated by the loss of substituents from the quinazoline core. soton.ac.uk For this compound, common fragmentation pathways could involve the loss of a chlorine radical (Cl•), a bromine radical (Br•), or a methyl radical (CH₃•) from the methoxy group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinazoline ring system. miamioh.edu

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 272/274/276 | Molecular ion |

| [M-Cl]⁺ | 237/239 | Loss of Chlorine |

| [M-Br]⁺ | 193/195 | Loss of Bromine |

| [M-CH₃]⁺ | 257/259/261 | Loss of a methyl radical |

| [M-Cl-CO]⁺ | 209/211 | Subsequent loss of CO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-Br, C-O, C=N, and aromatic C-H bonds. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* transitions of the aromatic system. beilstein-journals.org The substitution pattern with bromo, chloro, and methoxy groups would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted quinazoline. nih.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| C=N stretch | 1610 - 1630 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

| C-Cl stretch | 700 - 800 |

| C-Br stretch | 500 - 600 |

Predicted UV-Vis Absorption Maxima for this compound (in a polar solvent)

| Transition | Predicted λmax (nm) |

| π → π | ~220-250 |

| π → π | ~310-330 |

| n → π* | ~340-360 |

X-ray Crystallography for Precise Molecular Geometry Determination

While no experimental crystallographic data for this specific compound is currently available in the public domain, a successful crystallographic analysis would reveal the planarity of the quinazoline ring system. It would also detail the precise bond lengths of the C-Br, C-Cl, and C-O bonds, and the bond angles within the aromatic framework. This information is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-4-chloro-6-methoxyquinazoline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of the quinazoline core. A common approach is refluxing intermediates like 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid, followed by recrystallization (ethanol) for purification . Critical parameters include reaction time (3–4 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. For bromine/chlorine positioning, regioselective substitution must be controlled via directing groups or catalyst choice .

Q. How can researchers purify and characterize this compound to ensure homogeneity?

- Methodological Answer : Purification involves silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexanes) or TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Characterization requires FT-IR (C-Br stretch ~528 cm⁻¹, C=O ~1705 cm⁻¹), ¹H/¹³C NMR (δ 7.3–8.5 ppm for aromatic protons), and HRMS for molecular weight confirmation (>95% purity via LCMS) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA HazCom 2012 standards: use fume hoods for reactions involving volatile reagents (e.g., glacial acetic acid), wear nitrile gloves, and store the compound in light-protected containers at 2–8°C . Conduct a risk assessment for halogenated intermediates, which may require authorization under REACH regulations .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents to the quinazoline core?

- Methodological Answer : Regioselective substitution at the 4- or 7-position can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with benzo[d][1,3]dioxol-5-ylboronic acid) . Microwave-assisted synthesis (150°C, 1 hour) enhances reaction efficiency and reduces by-products. Steric and electronic effects of methoxy/bromo groups direct electrophilic attacks to specific sites .

Q. What computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer : Perform in silico profiling using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like CDC2-like kinases. Density functional theory (DFT) calculations can optimize electronic properties for SAR studies, focusing on HOMO-LUMO gaps and charge distribution .

Q. How do researchers resolve contradictions in synthetic protocols for quinazoline derivatives?

- Methodological Answer : Compare reaction conditions (e.g., solvent polarity in DMF vs. ethanol) and catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI). For example, microwave synthesis reduces side reactions compared to traditional reflux . Validate discrepancies in spectral data via 2D NMR (COSY, HSQC) to confirm structural assignments .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Use scavenger resins (e.g., QuadraPure™) to remove excess halogenating agents. Monitor reaction progress via inline FT-IR or LCMS to terminate reactions at optimal conversion. Post-synthesis, employ countercurrent chromatography for challenging separations of halogenated by-products .

Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?

- Methodological Answer : Conduct in vitro anthelmintic/antibacterial assays using C. elegans or S. aureus models. For kinase inhibition studies, use fluorescence polarization assays with recombinant CLK1/4 enzymes. Dose-response curves (IC₅₀) and toxicity profiling (MTT assay) validate selectivity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.